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Introduction

The delivery of CRISPR/Cas9 gene-editing components, particularly single-guide RNA

(sgRNA) and Cas9 mRNA, into target cells remains a critical challenge for the therapeutic

application of this revolutionary technology. Lipid nanoparticles (LNPs) have emerged as a

leading non-viral delivery platform, demonstrating clinical success with siRNA and mRNA

vaccines. The novel ionizable lipid, TCL053, has been identified as a key component for

formulating LNPs with low immunogenicity, suitable for applications requiring repeated

administration, such as in the treatment of genetic muscular disorders.

These application notes provide a detailed protocol for the formulation of TCL053-based LNPs

for the co-encapsulation of sgRNA and Cas9 mRNA, based on published research. The

protocol is intended for researchers, scientists, and drug development professionals working on

in vivo gene editing.

Core Concepts and Signaling Pathways
The underlying principle of LNP-mediated delivery involves the encapsulation of negatively

charged nucleic acids (sgRNA and mRNA) within a lipid-based vesicle. The key component,

the ionizable lipid TCL053, is cationic at a low pH during the formulation process, facilitating

interaction with the nucleic acids. At physiological pH (around 7.4), the lipid becomes nearly

neutral, which reduces toxicity and prevents rapid clearance by the immune system.
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Upon cellular uptake, typically via endocytosis, the LNPs are trafficked into endosomes. The

acidic environment of the late endosome protonates the ionizable lipid, leading to a positive

charge. This is thought to destabilize the endosomal membrane, facilitating the release of the

sgRNA and Cas9 mRNA cargo into the cytoplasm. Once in the cytoplasm, the mRNA is

translated into Cas9 protein, which then complexes with the sgRNA to form a functional

ribonucleoprotein (RNP). This RNP complex translocates to the nucleus to perform the targeted

gene editing.
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Figure 1: LNP-mediated delivery and gene editing pathway.

Quantitative Data Summary
The following tables summarize the key quantitative parameters for the TCL053 LNP

formulation, derived from published studies.

Table 1: TCL053 LNP Formulation Composition
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Component Molar Ratio (%) Role in Formulation

TCL053 60.0
Ionizable cationic lipid for RNA

encapsulation

DPPC 10.6
Helper phospholipid for

structural integrity

Cholesterol 27.3
Stabilizes the nanoparticle

structure

DMG-PEG2000 2.1
PEGylated lipid to prevent

aggregation and opsonization

Table 2: Formulation and Product Parameters

Parameter Value Notes

Lipid/RNA Weight Ratio 23:1
The total weight of lipids to the

total weight of RNA.

Particle Size (Z-average) ~79.1 nm
Measured by Dynamic Light

Scattering (DLS).

Polydispersity Index (PDI) < 0.2
Indicates a narrow and uniform

size distribution.

Encapsulation Efficiency > 90%
Typically desired for efficient

delivery.

Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation and characterization

of TCL053 LNPs co-encapsulating sgRNA and Cas9 mRNA.

Protocol 1: Preparation of TCL053 LNPs using
Microfluidics
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This protocol describes the formulation of LNPs using a microfluidic mixing device, such as a

NanoAssemblr.

Materials:

TCL053 (ionizable lipid)

Dipalmitoylphosphatidylcholine (DPPC)

Cholesterol

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

Ethanol (200 proof, anhydrous)

sgRNA and Cas9 mRNA

Citrate buffer (50 mM, pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Microfluidic mixing device and cartridges

Dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO)

Sterile, RNase-free consumables (syringes, tubes)

Procedure:

Preparation of Lipid Stock Solution (Organic Phase):

Dissolve TCL053, DPPC, Cholesterol, and DMG-PEG2000 in 100% ethanol to achieve

the desired molar ratio of 60:10.6:27.3:2.1.

The final total lipid concentration in the ethanol phase is typically in the range of 10-25

mM. For example, prepare a 12.5 mM total lipid stock.

Ensure all lipids are fully dissolved. Gentle warming or vortexing may be applied.
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Preparation of RNA Solution (Aqueous Phase):

Dissolve the sgRNA and Cas9 mRNA in 50 mM citrate buffer (pH 4.0).

The ratio of Cas9 mRNA to sgRNA can vary, but a 1:1 weight ratio is a common starting

point.[1]

The final RNA concentration should be calculated to achieve a target lipid-to-RNA weight

ratio of 23:1 after mixing.

Microfluidic Mixing:

Set up the microfluidic device according to the manufacturer's instructions.

Load the lipid-ethanol solution into the syringe for the organic phase inlet.

Load the RNA-buffer solution into the syringe for the aqueous phase inlet.

Set the flow rate ratio (FRR) of the aqueous to organic phase to 3:1.

Set a total flow rate (TFR). A common TFR is 12 mL/min.[1]

Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly

of the LNPs.

Collect the resulting LNP suspension from the outlet. It will be a milky-white solution

containing approximately 25% ethanol.

Downstream Processing (Buffer Exchange and Concentration):

Immediately after formulation, dialyze the LNP suspension against sterile, RNase-free

PBS (pH 7.4) to remove the ethanol and raise the pH.

Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

Perform dialysis at 4°C with at least two buffer changes over 12-24 hours.
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After dialysis, the LNP suspension can be concentrated if necessary using centrifugal filter

units.

Sterilization and Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
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Figure 2: Workflow for TCL053 LNP formulation.

Protocol 2: Characterization of TCL053 LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

Dilute a small aliquot of the final LNP suspension in PBS (pH 7.4).

Transfer the diluted sample to a cuvette.

Measure the Z-average diameter (particle size) and PDI according to the instrument's

standard operating procedure.

Acceptable values are typically a size of <100 nm and a PDI of <0.2.

2. RNA Encapsulation Efficiency:

Method: Quant-iT RiboGreen assay or similar nucleic acid quantification assay.

Principle: The assay uses a fluorescent dye that binds to nucleic acids. By measuring the

fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the

amount of encapsulated RNA can be determined.

Procedure:

Prepare two sets of LNP samples.

To one set, add the RiboGreen reagent directly to measure the amount of free

(unencapsulated) RNA.

To the second set, first add a surfactant (e.g., 2% Triton X-100) to disrupt the LNPs and

release the encapsulated RNA, then add the RiboGreen reagent. This measures the total

RNA.

Use a standard curve of the free RNA to quantify the amounts.
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Calculate the encapsulation efficiency (%EE) using the formula: %EE = (Total RNA - Free

RNA) / Total RNA * 100

These protocols provide a comprehensive guide for the formulation and characterization of

TCL053-based LNPs for sgRNA and Cas9 mRNA delivery, enabling researchers to apply this

advanced delivery system in their gene-editing studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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